molecular formula C18H13ClN4O3S B11093438 N'-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide

N'-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide

Cat. No.: B11093438
M. Wt: 400.8 g/mol
InChI Key: RYAQOYYWKDUUER-KEBDBYFISA-N
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Description

N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine-5-carbaldehyde under specific conditions to yield the final product .

Chemical Reactions Analysis

N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H13ClN4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

N-[(E)-[1-(2-chlorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H13ClN4O3S/c19-13-8-4-5-9-14(13)23-17(26)12(16(25)21-18(23)27)10-20-22-15(24)11-6-2-1-3-7-11/h1-10,26H,(H,22,24)(H,21,25,27)/b20-10+

InChI Key

RYAQOYYWKDUUER-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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